N-{1-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 464.373 g/mol. The compound is characterized by its unique structural components, which include a pyrazolo-pyrimidine core and a nitrofuran moiety, making it of interest for various biochemical applications.
N-{1-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide belongs to the class of pyrazolo[3,4-d]pyrimidines. This class is noted for its diverse biological activities, including potential anti-cancer properties and enzyme inhibition.
The synthesis of N-{1-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
The synthesis may require careful control of reaction conditions such as temperature and pH to ensure optimal yields and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress and purity of the reactions.
The structure of N-{1-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide can be represented in various formats:
InChI=1S/C20H13FN8O5/c1-10-8-15(23-19(31)14-6-7-16(34-14)29(32)33)28(26-10)20-24-17-13(18(30)25-20)9-22-27(17)12-4-2-11(21)3-5-12/h2-9,13H,1H3,(H,23,31)
This representation highlights the connectivity of atoms within the molecule.
N-{1-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions are typically monitored using chromatographic techniques to determine product formation and yield.
The mechanism of action for N-{1-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-y]-3-methylpyrazol}-5-nitrofuran -2-carboxamide involves its interaction with biological targets at the molecular level. Given its structural characteristics:
Research into similar compounds has shown that modifications in structure can significantly alter biological activity and selectivity towards targets.
N-{1-[1-(4-fluorophenyl)-4 -oxo - 1 H , 4 H , 5 H -pyrazolo [3 , 4 -d ] pyrimidin -6 -yl ] - 3 -methyl - 1 H -pyrazol - 5 -yl } - 5 -nitrofuran - 2 -carboxamide typically exhibits:
The compound's chemical properties include:
Relevant data regarding these properties can be obtained from supplier databases or chemical literature.
N-{1-[1-(4-fluorophenyl)-4 -oxo - 1 H , 4 H , 5 H -pyrazolo [3 , 4 -d ] pyrimidin -6 -yl ] - 3 -methyl - 1 H -pyrazol - 5 -yl } - 5 -nitrofuran - 2 -carboxamide has potential applications in:
CAS No.: 13463-39-3
CAS No.: 55598-56-6
CAS No.:
CAS No.: 85252-29-5